molecular formula C11H18O2 B14249270 1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester CAS No. 479201-45-1

1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester

Katalognummer: B14249270
CAS-Nummer: 479201-45-1
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: GQUYFCQFFGXXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopentene and is characterized by the presence of a carboxylic acid ester group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 1-Cyclopentene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopentene-1-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Cyclopentanecarboxylic acid: Lacks the cyclopentene ring and has a different reactivity profile.

    Methyl 1-cyclopentene-1-carboxylate: Another ester derivative with different substituents.

Uniqueness

1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

479201-45-1

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

tert-butyl 3-methylcyclopentene-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8-5-6-9(7-8)10(12)13-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

GQUYFCQFFGXXPO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=C1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.